Benzoyl fentanyl hydrochloride
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Overview
Description
Benzoyl fentanyl hydrochloride is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its potent analgesic properties. This compound is structurally similar to fentanyl, with the addition of a benzoyl group, which modifies its pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fentanyl hydrochloride typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with benzoyl chloride. This reaction yields benzoyl fentanyl, which is then converted to its hydrochloride salt. The overall yield of this synthesis is approximately 80% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzoyl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoyl fentanyl derivatives.
Scientific Research Applications
Benzoyl fentanyl hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and as a tool in forensic toxicology.
Mechanism of Action
Benzoyl fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release and modulation of pain signals .
Comparison with Similar Compounds
Fentanyl: A highly potent synthetic opioid used for pain management and anesthesia.
Benzyl fentanyl: An analog of fentanyl with a benzyl group instead of a benzoyl group.
Cyclopropyl fentanyl: Another fentanyl analog with a cyclopropyl group.
Uniqueness: Benzoyl fentanyl hydrochloride is unique due to the presence of the benzoyl group, which alters its pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This modification can affect its potency, duration of action, and interaction with opioid receptors .
Properties
CAS No. |
2309383-16-0 |
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Molecular Formula |
C26H29ClN2O |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H28N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1-15,25H,16-21H2;1H |
InChI Key |
PYWWOIUJVDWUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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